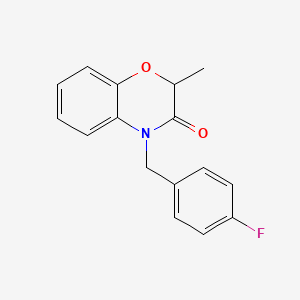

4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Descripción general

Descripción

4-(4-Fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a fluorobenzyl group attached to a benzoxazine ring, which imparts unique chemical and physical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 4-fluorobenzylamine with 2-methyl-2H-1,4-benzoxazin-3(4H)-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as zirconium tetrachloride . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully controlled to ensure consistent quality and yield of the product.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The fluorobenzyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Aplicaciones Científicas De Investigación

4-(4-Fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals

Mecanismo De Acción

The mechanism of action of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

4-(4-Fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one can be compared with other similar compounds, such as:

4-Fluorobenzylamine: A related compound with similar structural features but different chemical properties and applications.

4-(Trifluoromethyl)benzylamine: Another fluorinated benzylamine with distinct reactivity and uses.

3,4-Difluorobenzylamine: A compound with multiple fluorine substitutions, leading to different chemical behavior.

Actividad Biológica

4-(4-Fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic compound belonging to the benzoxazine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the fluorobenzyl group and the benzoxazine moiety contributes to its unique properties and biological interactions.

The molecular formula of this compound is with a molecular weight of approximately 286.30 g/mol. The structure features a benzoxazine ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅FN₂O₂ |

| Molecular Weight | 286.30 g/mol |

| CAS Number | 626225-57-8 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluating various benzoxazine derivatives found that certain analogs exhibited potent anticancer activity against multiple cancer cell lines, with IC50 values ranging from 7.84 to 16.2 µM against prostate (PC-3), breast (MDA-MB-231), and other cancer cell lines . The mechanism of action appears to involve modulation of specific molecular targets within these cells, though further research is needed to elucidate these pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A series of derivatives were synthesized and tested for antifungal and antibacterial activities, showing promising results against various pathogens. The introduction of specific functional groups was found to enhance these activities significantly .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with specific receptors, altering signaling pathways crucial for tumor growth.

- Oxidative Stress Induction : Inducing oxidative stress within cancer cells may lead to apoptosis.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds such as 4-Fluorobenzylamine and other benzoxazine derivatives indicate that modifications at the para position significantly influence biological activity. For example, compounds with electron-donating groups showed stronger anticancer effects compared to those with electron-withdrawing groups .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 4-(4-Fluorobenzyl)-2-methyl... | 7.84 - 16.2 | Anticancer |

| 8-Amino-4-(4-fluorobenzyl)... | Not specified | Antifungal/Antibacterial |

Case Studies

- Study on Anticancer Activity : A recent publication detailed the synthesis and evaluation of novel benzoxazine derivatives, including this compound. It was found that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development .

- Antimicrobial Evaluation : Another study focused on the synthesis of benzoxazine derivatives and their biological evaluation demonstrated that certain modifications led to enhanced antifungal and antibacterial activities, supporting the versatility of this chemical class in drug development .

Propiedades

IUPAC Name |

4-[(4-fluorophenyl)methyl]-2-methyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO2/c1-11-16(19)18(10-12-6-8-13(17)9-7-12)14-4-2-3-5-15(14)20-11/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUXRIWTELTQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2O1)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101326969 | |

| Record name | 4-[(4-fluorophenyl)methyl]-2-methyl-1,4-benzoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666020 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

626225-57-8 | |

| Record name | 4-[(4-fluorophenyl)methyl]-2-methyl-1,4-benzoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.